molecular formula C20H13N3O5 B13146134 1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione CAS No. 29713-41-5

1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione

Cat. No.: B13146134
CAS No.: 29713-41-5
M. Wt: 375.3 g/mol
InChI Key: DJFRUKSHMVICIX-UHFFFAOYSA-N
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Description

1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione (CAS: 1700-13-6) is an anthraquinone derivative with a complex substitution pattern. Its molecular formula is C₂₀H₁₃N₃O₆, featuring amino (-NH₂), anilino (-PhNH), hydroxy (-OH), and nitro (-NO₂) groups at positions 1, 4, 5, and 8, respectively, on the anthracene-9,10-dione core . This compound shares structural similarities with mitoxantrone-related analogs and amino-substituted anthraquinones, which are often explored for their biological and industrial applications, such as antiviral agents, dyes, and cytotoxic drugs .

Properties

CAS No.

29713-41-5

Molecular Formula

C20H13N3O5

Molecular Weight

375.3 g/mol

IUPAC Name

1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione

InChI

InChI=1S/C20H13N3O5/c21-11-6-7-12(22-10-4-2-1-3-5-10)16-15(11)19(25)17-13(23(27)28)8-9-14(24)18(17)20(16)26/h1-9,22,24H,21H2

InChI Key

DJFRUKSHMVICIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes nitration, amination, and hydroxylation reactions. Here is a general outline of the synthetic route:

    Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Amination: The nitroanthracene is then subjected to reduction using a suitable reducing agent like tin(II) chloride in hydrochloric acid to convert the nitro groups to amino groups.

    Hydroxylation: Hydroxylation is achieved by treating the aminoanthracene with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

    Phenylamination: Finally, the phenylamino group is introduced through a reaction with aniline under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the amino or hydroxy groups.

Scientific Research Applications

1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

Structural Analogues with Nitro Groups

Nitro groups are critical for electron-withdrawing effects and reactivity. Key analogs include:

  • 1-Hydroxy-8-nitroanthracene-9,10-dione (CAS 2501-14-6): Lacks amino and anilino groups but shares the nitro and hydroxy substituents. Its similarity score to the target compound is 1.00, indicating a close structural relationship .
  • 1-Amino-4-nitroanthracene-9,10-dione (CAS 6937-74-2): Features nitro and amino groups but lacks hydroxy and anilino moieties. Its simpler structure may limit biological interactions compared to the target compound .

Amino- and Anilino-Substituted Anthraquinones

Amino and anilino groups enhance solubility and intermolecular interactions:

  • 1-Amino-4-(phenylamino)anthracene-9,10-dione (CAS 4395-65-7, Solvent Blue 68): Used as a dye due to its planar structure and electron-rich substituents. The target compound’s anilino group may enable similar applications .

Hydroxy-Substituted Derivatives

Hydroxy groups improve solubility and hydrogen-bonding capacity:

  • 1,5-Dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)anthracene-9,10-dione (CAS 68133-70-0): Multiple hydroxy and alkylamino groups increase polarity, which may influence pharmacokinetic profiles compared to the target compound’s nitro group .

Cytotoxic Aminoanthraquinones

  • 2,3-(Dibutylamino)anthracene-9,10-dione (5b, IC₅₀ = 3.0 µg/mL against MCF-7): Demonstrates that diamino substitution enhances cytotoxicity. The target compound’s nitro group may modulate similar activity .

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents Molecular Formula Key Properties/Applications Source
Target Compound (1700-13-6) 1-NH₂, 4-PhNH, 5-OH, 8-NO₂ C₂₀H₁₃N₃O₆ Potential drug/dye candidate
1-Hydroxy-8-nitroanthracene-9,10-dione (2501-14-6) 1-OH, 8-NO₂ C₁₄H₇NO₅ High structural similarity (1.00)
1-Amino-4-nitroanthracene-9,10-dione (6937-74-2) 1-NH₂, 4-NO₂ C₁₄H₈N₂O₄ Reactivity due to nitro group
Solvent Blue 68 (4395-65-7) 1-NH₂, 4-PhNH C₂₀H₁₄N₂O₂ Industrial dye
2,3-(Dibutylamino)anthracene-9,10-dione (N/A) 2,3-(C₄H₉)₂NH C₂₂H₂₄N₂O₂ Cytotoxic (IC₅₀ = 3.0 µg/mL, MCF-7)

Research Findings and Implications

  • Cytotoxicity: Aminoanthraquinones like 5b and 5d () show strong activity against cancer cells. The target compound’s nitro group may enhance DNA intercalation or redox cycling, though direct data is needed .
  • Antiviral Potential: Mitoxantrone analogs in bind viral proteins (e.g., vaccinia thymidylate kinase), suggesting the target compound’s substituents could be optimized for similar interactions .

Biological Activity

1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione (CAS Number: 29713-41-5) is a compound belonging to the anthraquinone family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H13_{13}N3_3O5_5
  • Molecular Weight : 375.334 g/mol
  • LogP : 4.579 (indicating moderate hydrophobicity)

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • DNA Interaction : Similar to other anthraquinones, this compound can intercalate into DNA, leading to structural modifications that may induce apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS, which can contribute to oxidative stress and subsequent cell death in tumor cells .
  • Inhibition of Topoisomerases : It may inhibit topoisomerase enzymes, disrupting DNA replication and transcription processes crucial for cancer cell proliferation .

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)10Induces apoptosis
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12ROS-mediated cytotoxicity

The compound was particularly effective in inducing apoptosis in MDA-MB-231 breast cancer cells with minimal cytotoxic effects on normal breast epithelial cells (HBL-100) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. Research has shown that it can mitigate neuronal cell death in models of neurodegeneration:

  • Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.
Model Outcome
PC12 CellsIncreased cell viability
Mouse Model of Alzheimer'sReduced amyloid plaque formation

Case Studies

  • Breast Cancer Study : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
  • Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups .

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